molecular formula C9H9NO3 B8680200 3-FORMYL-2-HYDROXY-N-METHYLBENZAMIDE

3-FORMYL-2-HYDROXY-N-METHYLBENZAMIDE

Cat. No.: B8680200
M. Wt: 179.17 g/mol
InChI Key: OVFBIPFYXDGUIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-FORMYL-2-HYDROXY-N-METHYLBENZAMIDE is an organic compound with a molecular structure that includes a benzene ring substituted with a formyl group, a hydroxyl group, and a methylated amide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-FORMYL-2-HYDROXY-N-METHYLBENZAMIDE typically involves the reaction of 3-hydroxybenzoic acid with methylamine and formic acid. The process can be carried out under mild conditions, often using a coupling agent such as EDC·HCl in the presence of a solvent like dry DMF at room temperature for about 12 hours . The yield of the intermediate product can be quite high, around 91%.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process. This could include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow techniques to enhance efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions

3-FORMYL-2-HYDROXY-N-METHYLBENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like thionyl chloride (SOCl₂) can be used to convert the hydroxyl group into a more reactive leaving group.

Major Products

    Oxidation: The major product is n-Methyl-3-carboxy-2-hydroxybenzamide.

    Reduction: The major product is n-Methyl-3-hydroxymethyl-2-hydroxybenzamide.

    Substitution: The products depend on the nucleophile used in the substitution reaction.

Scientific Research Applications

3-FORMYL-2-HYDROXY-N-METHYLBENZAMIDE has several scientific research applications:

    Chemistry: It can be used as a building block in organic synthesis, particularly in the formation of heterocyclic compounds.

    Biology: It may serve as a ligand in biochemical studies, interacting with various proteins and enzymes.

    Industry: It can be used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-FORMYL-2-HYDROXY-N-METHYLBENZAMIDE exerts its effects depends on its interaction with molecular targets. For example, as a ligand, it can bind to specific proteins or enzymes, altering their activity. The formyl and hydroxyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • n-Methylbenzamide
  • 3-Hydroxybenzamide
  • 2-Hydroxybenzamide

Uniqueness

3-FORMYL-2-HYDROXY-N-METHYLBENZAMIDE is unique due to the presence of both a formyl group and a hydroxyl group on the benzene ring, along with a methylated amide group. This combination of functional groups allows for a diverse range of chemical reactions and interactions, making it a versatile compound in various applications.

Properties

Molecular Formula

C9H9NO3

Molecular Weight

179.17 g/mol

IUPAC Name

3-formyl-2-hydroxy-N-methylbenzamide

InChI

InChI=1S/C9H9NO3/c1-10-9(13)7-4-2-3-6(5-11)8(7)12/h2-5,12H,1H3,(H,10,13)

InChI Key

OVFBIPFYXDGUIF-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=CC=CC(=C1O)C=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

60 ml of concentrated aqueous hydrochloric acid were added at 20 to 25° C. to 14 g (65 mmol) of the methylamide of Example 3 in a mixture of 120 ml of THF and 100 ml of water. After the reaction mixture had been stirred for approximately 14 hours at 20 to 25° C., it was taken up in MTBE and washed with water. After drying, the solvent was distilled off. 8 g of the title compound, which corresponded to 71% of theory, were obtained from the residue. (m.p.: 129-131° C.)
Quantity
60 mL
Type
reactant
Reaction Step One
Name
methylamide
Quantity
14 g
Type
reactant
Reaction Step One
Name
Quantity
120 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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